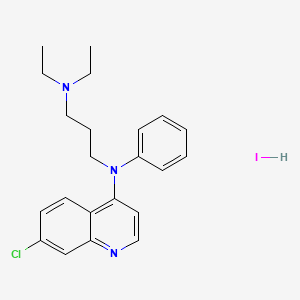
N'-(7-chloroquinolin-4-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide is a synthetic compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of malaria and other parasitic diseases. The presence of the quinoline ring in its structure is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup, Doebner von Miller, or Combes procedures.
Substitution Reactions: The chlorine atom at the 7-position of the quinoline ring is replaced with an amino group through nucleophilic aromatic substitution.
Coupling Reactions: The resulting intermediate is then coupled with N,N-diethyl-N’-phenylpropane-1,3-diamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry techniques to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, particularly at the 7-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium amide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide involves the inhibition of heme polymerization in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound targets the digestive vacuole of the parasite, disrupting its metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for its antimalarial and anti-inflammatory properties.
Quinacrine: Another quinoline derivative with antimalarial and anticancer activities.
Uniqueness
N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other quinoline derivatives .
Properties
CAS No. |
5439-75-8 |
|---|---|
Molecular Formula |
C22H27ClIN3 |
Molecular Weight |
495.8 g/mol |
IUPAC Name |
N'-(7-chloroquinolin-4-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine;hydroiodide |
InChI |
InChI=1S/C22H26ClN3.HI/c1-3-25(4-2)15-8-16-26(19-9-6-5-7-10-19)22-13-14-24-21-17-18(23)11-12-20(21)22;/h5-7,9-14,17H,3-4,8,15-16H2,1-2H3;1H |
InChI Key |
XCKQBJBPNCIBLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN(C1=CC=CC=C1)C2=C3C=CC(=CC3=NC=C2)Cl.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


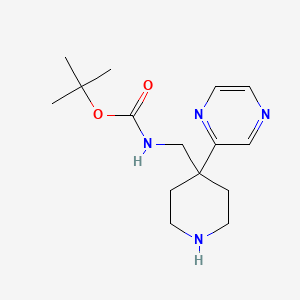
dimethyl-](/img/structure/B13989057.png)
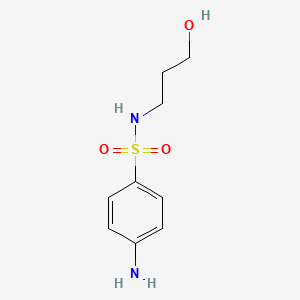
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
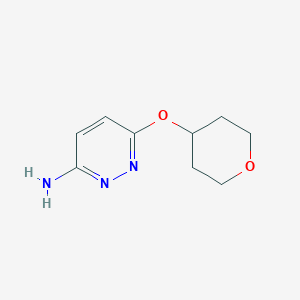
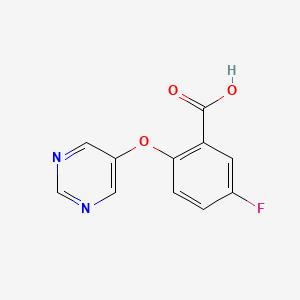

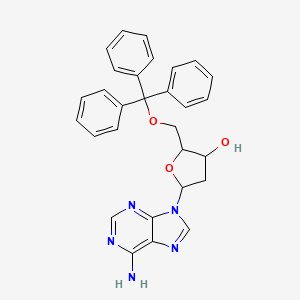
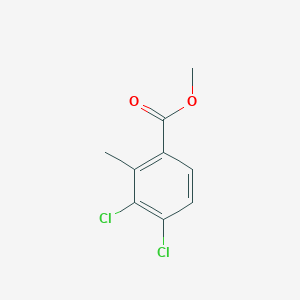
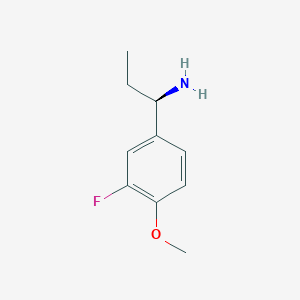
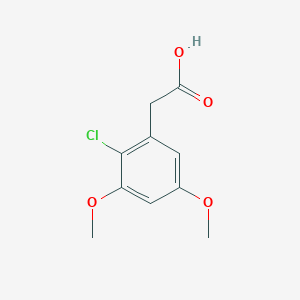
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)

